

S65487 Sulfate: A Second-Generation Bcl-2 Inhibitor for Hematological Malignancies

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Compound of Interest

Compound Name: S65487 sulfate

Cat. No.: B8201670

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S65487, also known as VOB560, is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis. Developed to overcome resistance to first-generation Bcl-2 inhibitors like venetoclax, S65487 demonstrates significant activity against both wild-type Bcl-2 and clinically relevant resistance mutations. This technical guide provides a comprehensive overview of the preclinical data on S65487, including its mechanism of action, binding affinity, in vitro and in vivo efficacy, and the methodologies behind these findings.

Introduction to Bcl-2 and the Role of S65487

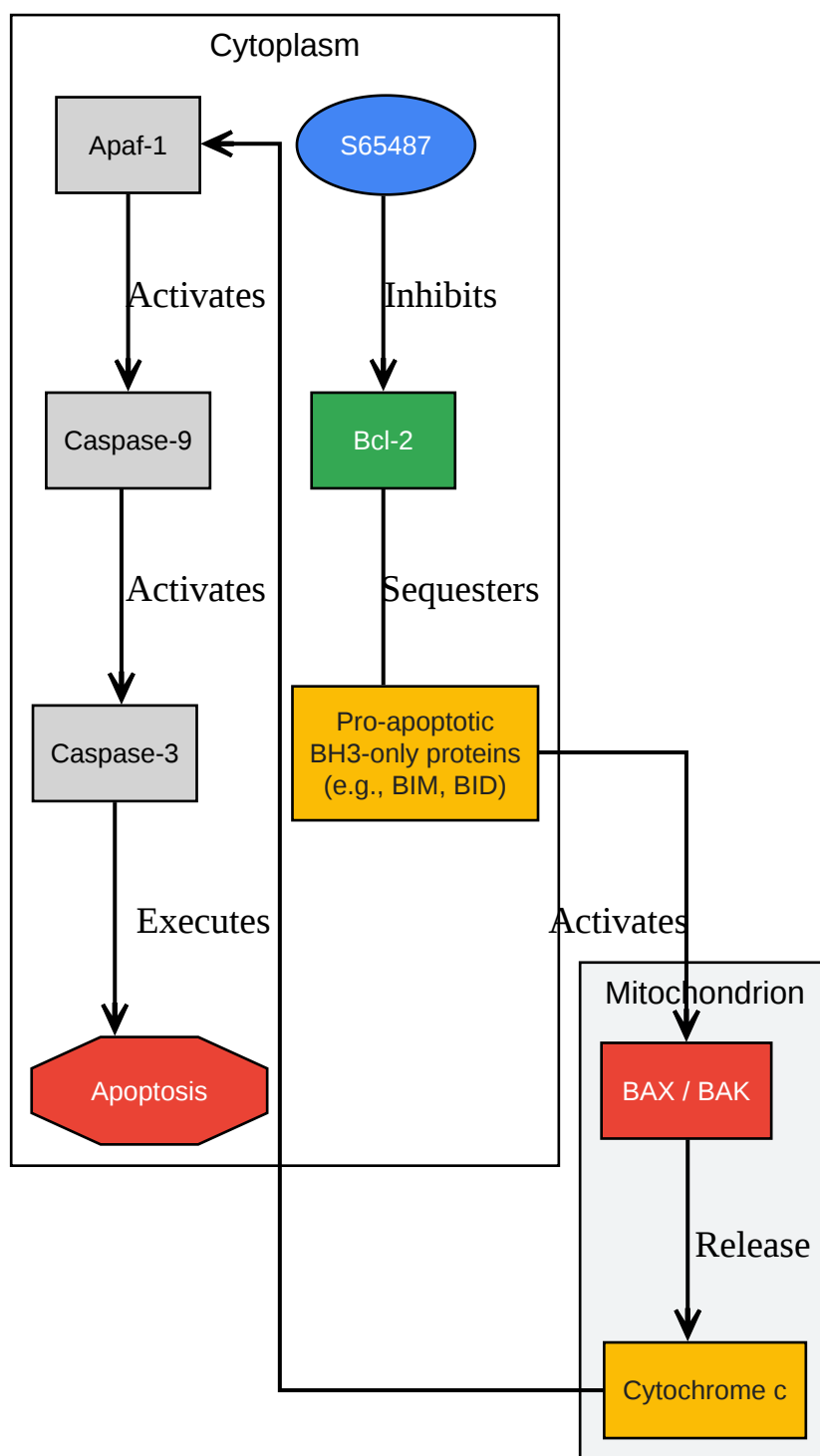
The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway of apoptosis, or programmed cell death. Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, prevent apoptosis by sequestering pro-apoptotic proteins. In many hematological malignancies, the overexpression of Bcl-2 is a key mechanism of cancer cell survival and resistance to conventional therapies.

S65487 is a prodrug of S55746 and a highly selective Bcl-2 inhibitor. Its development was driven by the need to address acquired resistance to venetoclax, often mediated by mutations in the BH3-binding groove of Bcl-2, such as G101V and D103Y.^[1] S65487 exhibits potent

activity against these resistant mutants, positioning it as a promising therapeutic agent for patients who have relapsed or become refractory to first-generation Bcl-2 inhibitors.[1]

Mechanism of Action

S65487 functions as a BH3 mimetic, binding with high affinity to the hydrophobic BH3-binding groove of the Bcl-2 protein.[1] This action displaces pro-apoptotic "BH3-only" proteins (e.g., BIM, BID), which are then free to activate the pro-apoptotic effector proteins BAX and BAK. The activation of BAX and BAK leads to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of caspases, ultimately culminating in apoptosis.



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Figure 1: S65487 Mechanism of Action.

Quantitative Data

Binding Affinity and Selectivity

S65487 demonstrates high selectivity for Bcl-2 over other anti-apoptotic family members. Preclinical data indicates a lack of significant binding to Mcl-1 and Bfl-1, and poor affinity for Bcl-xL.^[1] This selectivity profile is crucial for minimizing off-target effects and potential toxicities.

Target Protein	Binding Affinity (Qualitative)
Bcl-2	Potent
Bcl-xL	Poor
Mcl-1	No significant binding
Bfl-1	No significant binding

Table 1: Selectivity Profile of S65487

In Vitro Efficacy

S65487 induces apoptosis and inhibits cell proliferation in a panel of hematological cancer cell lines with IC50 values in the low nanomolar range. It is notably effective against cell lines harboring the G101V and D103Y Bcl-2 mutations, which confer resistance to venetoclax.

Cell Line	Bcl-2 Status	IC50 (approx.)
Hematological Cancer Cell Lines	Wild-Type	Low nM
Venetoclax-Resistant Cell Lines	G101V, D103Y mutations	Low nM

Table 2: In Vitro Proliferation Inhibition by S65487

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the significant anti-tumor activity of S65487. A single intravenous administration of S65487 resulted in the complete regression of

Bcl-2-dependent RS4;11 tumors.

Furthermore, combination therapy of S65487 with the Mcl-1 specific inhibitor S64315 (MIK665) has shown strong and persistent tumor regression in xenograft models of lymphoid malignancies in both mice and rats at well-tolerated doses. This suggests a synergistic effect and a potential strategy to overcome resistance mediated by Mcl-1.

Animal Model	Tumor Type	Treatment	Outcome
Mouse Xenograft	RS4;11 (Bcl-2 dependent)	S65487 (single IV dose)	Complete tumor regression
Mouse and Rat Xenografts	Lymphoid Malignancies	S65487 + S64315/MIK665 (weekly IV)	Strong and persistent tumor regression

Table 3: In Vivo
Efficacy of S65487

Experimental Protocols

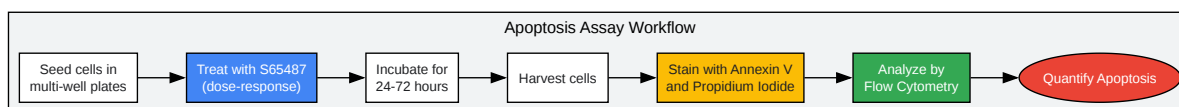
Cell Viability and Apoptosis Assays

Objective: To determine the IC50 values and the extent of apoptosis induction by S65487 in hematological cancer cell lines.

Methodology:

- Cell Culture: Hematological cancer cell lines (e.g., RS4;11, and venetoclax-resistant lines) are cultured under standard conditions.
- Treatment: Cells are treated with a range of concentrations of **S65487 sulfate** for a specified period (e.g., 24, 48, 72 hours).
- Viability Assessment (IC50 determination): Cell viability is assessed using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels. The IC50 value is calculated from the dose-response curve.

- **Apoptosis Assessment:** Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.



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Figure 2: Apoptosis Assay Workflow.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of S65487 as a single agent and in combination with other targeted therapies in a living organism.

Methodology:

- **Animal Model:** Immunocompromised mice (e.g., NOD/SCID) are used.
- **Tumor Implantation:** Human hematological cancer cells (e.g., RS4;11) are implanted subcutaneously or intravenously into the mice.
- **Tumor Growth Monitoring:** Tumor volume is monitored regularly using caliper measurements.
- **Treatment:** Once tumors reach a specified size, mice are randomized into treatment and control groups. S65487 is administered intravenously at predetermined doses and schedules.
- **Efficacy Evaluation:** The primary endpoint is tumor growth inhibition. Secondary endpoints may include overall survival and body weight monitoring for toxicity assessment.
- **Pharmacodynamic Analysis:** Tumor and blood samples can be collected to assess target engagement and downstream signaling effects.

Clinical Development

S65487 is currently in clinical development. A Phase I/II clinical trial (NCT04742101) is investigating the safety, pharmacokinetics, and efficacy of S65487 in combination with azacitidine in adult patients with previously untreated acute myeloid leukemia (AML) who are not eligible for intensive chemotherapy. Another Phase I study (NCT03755154) is evaluating S65487 in patients with relapsed or refractory AML, Non-Hodgkin Lymphoma, or Multiple Myeloma.

Conclusion

S65487 sulfate is a promising second-generation Bcl-2 inhibitor with a favorable selectivity profile and potent activity against both wild-type and venetoclax-resistant Bcl-2 variants. Preclinical data strongly support its continued clinical development as a single agent and in combination with other targeted therapies for the treatment of various hematological malignancies. The ongoing clinical trials will be crucial in determining the safety and efficacy of S65487 in patients.

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References

- 1. researchgate.net [researchgate.net]
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